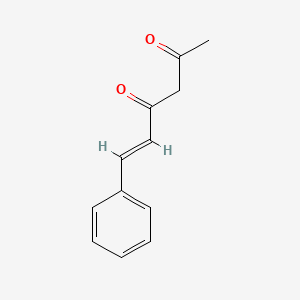

(E)-6-phenylhex-5-ene-2,4-dione

Description

Structure

2D Structure

Properties

IUPAC Name |

(E)-6-phenylhex-5-ene-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKUSDZYOMYKEJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-phenylhex-5-ene-2,4-dione via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-phenylhex-5-ene-2,4-dione, a valuable diketone derivative, through the Claisen-Schmidt condensation. This document outlines the reaction mechanism, a detailed experimental protocol, and key analytical data, tailored for professionals in chemical research and drug development.

Introduction

The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an enolizable carbonyl compound in the presence of a base or acid catalyst.[1] This specific guide focuses on the base-catalyzed condensation between benzaldehyde and acetylacetone (2,4-pentanedione) to yield 6-phenylhex-5-ene-2,4-dione. This target molecule holds potential as a building block in the synthesis of more complex pharmaceutical agents and functional materials.

Reaction Mechanism and Workflow

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves the deprotonation of acetylacetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the final α,β-unsaturated diketone.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 6-phenylhex-5-ene-2,4-dione.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Claisen-Schmidt condensations.

Materials:

-

Benzaldehyde

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethyl Acetate

-

Hydrochloric Acid (HCl, dilute)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and acetylacetone (1 equivalent) in 95% ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.

-

Reaction: Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A precipitate may begin to form during the reaction.

-

Isolation of Crude Product: After the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to facilitate further precipitation. Collect the solid product by vacuum filtration and wash the crystals with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Neutralization: The filtrate can be neutralized with dilute hydrochloric acid before disposal.

-

Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol or ethyl acetate, to obtain the purified 6-phenylhex-5-ene-2,4-dione as a solid.

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by spectroscopic methods (NMR, IR, MS) and its melting point determined.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (E)-6-phenylhex-5-ene-2,4-dione | [2] |

| Molecular Formula | C₁₂H₁₂O₂ | [2][3] |

| Molecular Weight | 188.22 g/mol | [2] |

| Appearance | Solid | [3][4] |

| Purity (typical) | >98% | [3][4] |

| CAS Number | 15069-43-9 | [3] |

Spectroscopic Data

While the direct spectral data is not publicly available in the search results, the following analytical methods are typically used for characterization, with data available in spectral databases.

| Data Type | Source / Reference |

| ¹³C NMR Spectra | Available in spectral databases such as SpectraBase.[2] |

| GC-MS | Available in spectral databases such as SpectraBase.[2] |

| IR Spectra (Vapor Phase) | Available in spectral databases such as SpectraBase.[2] |

Safety and Handling

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and should be handled with care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.

Conclusion

The Claisen-Schmidt condensation provides an effective and straightforward method for the synthesis of 6-phenylhex-5-ene-2,4-dione from readily available starting materials. The procedure is scalable and the product can be purified to a high degree using standard laboratory techniques. The resulting α,β-unsaturated diketone is a versatile intermediate for further synthetic transformations in the development of novel compounds.

References

Spectroscopic Analysis of (E)-6-phenylhex-5-ene-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (E)-6-phenylhex-5-ene-2,4-dione, a molecule of interest in synthetic chemistry. This document details the key spectroscopic data, experimental protocols for its synthesis and analysis, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below.

Table 1: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Data Type | Observed Values |

| ¹H NMR | Chemical Shift (δ) in ppm | Data not available in the search results. |

| ¹³C NMR | Chemical Shift (δ) in ppm | Specific peak list not available. PubChem indicates the availability of ¹³C NMR data.[1][2] |

| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | Specific peak list not available. PubChem indicates the availability of vapor phase IR data.[1][2] |

| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | Specific fragmentation pattern not available. PubChem indicates the availability of GC-MS data.[1][2] Molecular Weight: 188.22 g/mol .[2] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Knoevenagel condensation reaction between cinnamaldehyde and acetylacetone. This reaction is a classic method for the formation of a new carbon-carbon double bond.

Materials:

-

Cinnamaldehyde

-

Acetylacetone

-

A basic catalyst (e.g., piperidine, sodium ethoxide)

-

A suitable solvent (e.g., ethanol, toluene)

-

Apparatus for reflux and subsequent work-up (round-bottom flask, condenser, separatory funnel, etc.)

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of cinnamaldehyde and acetylacetone in a suitable solvent.

-

Add a catalytic amount of a weak base, such as piperidine or sodium ethoxide.

-

The reaction mixture is typically heated under reflux for a specified period to ensure the completion of the condensation.

-

Upon cooling, the crude product may precipitate. If not, the solvent is removed under reduced pressure.

-

The residue is then subjected to a standard aqueous work-up to remove the catalyst and any unreacted starting materials.

-

The crude product is purified by recrystallization from a suitable solvent system to yield the pure this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified solid this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded, providing information on the carbon skeleton of the molecule. Chemical shifts are reported in ppm.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For vapor phase IR, the sample is heated to produce a sufficient vapor pressure.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The absorption bands are reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the molecules are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, showing the molecular ion peak and fragmentation pattern.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and performed by qualified personnel in a laboratory setting, adhering to all necessary safety precautions.

References

The Rising Promise of Chalcones: A Technical Guide to Their Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount challenge in drug discovery. Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have emerged as a promising scaffold for the development of such therapeutics.[1][2][3] Their simple chemical structure allows for facile synthesis and modification, enabling the creation of a diverse library of derivatives with a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the anti-inflammatory effects of novel chalcones, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Quantitative Assessment of Anti-inflammatory Activity

A significant body of research has demonstrated the potent anti-inflammatory properties of various chalcone derivatives. The following tables summarize the quantitative data from key studies, providing a comparative overview of their efficacy in inhibiting key inflammatory mediators and enzymes.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines by Novel Chalcones

| Compound | Cell Line | Stimulant | Target | IC50 (µM) | Reference |

| Compound 11 | Murine microglial cells (N9) | LPS | NO | 0.7 ± 0.06 | [4] |

| Compound 3h | RAW264.7 | LPS | NO | Not specified, but significant inhibition | [5] |

| Compound 3l | RAW264.7 | LPS | NO | Not specified, but significant inhibition | [5] |

| Compound 11e | RAW264.7 | LPS | NO | Dose-dependent inhibition | [6] |

| Compound 4b | RAW264.7 | LPS | NO | 61.7% inhibition (concentration not specified) | [7] |

| Licochalcone A | RAW264.7 | LPS | NO | 9.35 | [3] |

| Licochalcone B | RAW264.7 | LPS | NO | 8.78 | [3] |

| Compound 3h | RAW264.7 | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [5] |

| Compound 3l | RAW264.7 | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [5] |

| Compound 11e | RAW264.7 | LPS | TNF-α, IL-6 | Markedly inhibited expression | [6] |

| Compounds 22, 23, 26, 40, 47 | Macrophages | LPS | TNF-α, IL-6 | Dose-dependent inhibition | [8][9] |

| Compound 33 | RAW264.7 | LPS | TNF-α, IL-6, IL-1β | Significantly reduced mRNA levels | [10] |

LPS: Lipopolysaccharide

Table 2: In Vitro Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compounds 4-7 | COX-2 | Inhibition observed | [11] |

| Compound 1b | COX-2 | >80% inhibition at 40 µg/mL | [12] |

| Compound 3c | COX-2 | >80% inhibition at 40 µg/mL | [12] |

| Compound 4a | COX-2 | >80% inhibition at 40 µg/mL | [12] |

| Compound 4e | COX-2 | >80% inhibition at 40 µg/mL | [12] |

| Compound 3c | COX-1 | 14.65 | [12] |

| Compound 4b | COX-2 | 1.933 | [7] |

| Compound 4b | COX-1 | 5.526 | [7] |

| Compound 4b | 5-LOX | 2.112 | [7] |

| Compounds 2, 4, 8, 10, 13 | 5-LOX | Inhibition observed | [11] |

Table 3: In Vivo Anti-inflammatory Activity of Novel Chalcones

| Compound | Animal Model | Assay | Result | Reference |

| 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone | Rat | Carrageenan-induced paw edema | 90% inhibition of edema | [13] |

| Fluorinated chalcone derivative | Rat | Cotton pellet-induced granuloma | Comparable to dexamethasone | [14] |

| Compound 4b | Rat | Carrageenan-induced paw edema | 37.05% edema inhibition | [7] |

| Pyrazole-based chalcones (10i, 10e, 10f, 10h) | Rat | Carrageenan-induced paw edema & Cotton pellet-induced granuloma | Potent anti-inflammatory agents | [15][16] |

| Chalcone/aryl carboximidamide hybrids (4c, 4d, 6c, 6d) | Rat | Carrageenan-induced paw edema | 62.21% to 78.51% edema inhibition | [17] |

Key Experimental Protocols

The anti-inflammatory properties of novel chalcones are typically assessed through a combination of in vitro and in vivo experimental models.

In Vitro Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages:

-

Cell Line: RAW 264.7 murine macrophages or similar.

-

Methodology:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test chalcone for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

2. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement:

-

Methodology:

-

Follow the same cell culture and treatment protocol as the NO production assay.

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

3. Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays:

-

Methodology: Commercially available in vitro COX and 5-LOX inhibitor screening assay kits are commonly used. These assays typically measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) in the presence and absence of the test compounds. The IC50 values are then determined.

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Rat Paw Edema Model:

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Methodology:

-

Fast the animals overnight before the experiment.

-

Administer the test chalcone or vehicle (control) orally or intraperitoneally. A standard reference drug like indomethacin is used as a positive control.

-

After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

-

Visualization of Key Signaling Pathways and Workflows

The anti-inflammatory effects of chalcones are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: The NF-κB and MAPK signaling pathways are central to the inflammatory response.

Caption: The Nrf2/HO-1 antioxidant pathway is activated by some chalcones.

Caption: A generalized workflow for the discovery and development of chalcone-based anti-inflammatory drugs.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of novel chalcones are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

-

Inhibition of the NF-κB Pathway: A primary mechanism by which chalcones exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6][8][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][5][6][10] Chalcones have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[10] This prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory mediators.[1][10]

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also key regulators of inflammation.[8][10] Several chalcone derivatives have been found to interfere with these pathways by inhibiting the phosphorylation of ERK, JNK, and p38.[8][9] By modulating MAPK signaling, chalcones can further suppress the production of pro-inflammatory cytokines and enzymes.

-

Activation of the Nrf2/HO-1 Pathway: Some chalcones exhibit antioxidant effects that contribute to their anti-inflammatory activity.[10] They can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[10] By promoting the nuclear translocation of Nrf2, certain chalcones can enhance the cellular antioxidant defense system, thereby mitigating oxidative stress-induced inflammation.[10]

Conclusion

Novel chalcone derivatives represent a highly promising class of compounds for the development of new anti-inflammatory drugs. Their straightforward synthesis allows for extensive structure-activity relationship studies to optimize their potency and selectivity. The quantitative data clearly demonstrate their ability to inhibit key inflammatory mediators and enzymes at low micromolar concentrations. Furthermore, their mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways and activation of the Nrf2 pathway, are well-documented. Continued research into the design, synthesis, and biological evaluation of novel chalcones is warranted to fully exploit their therapeutic potential in treating a wide range of inflammatory diseases.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of (E)-6-phenylhex-5-ene-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-6-phenylhex-5-ene-2,4-dione is a dicarbonyl compound belonging to the class of enones. Its structure, featuring a conjugated system and a β-diketone moiety, makes it an interesting scaffold for further chemical modifications and a potential candidate in medicinal chemistry and materials science. This document provides a detailed experimental protocol for the synthesis of this compound via a Claisen-Schmidt condensation reaction. The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones and involves the base- or acid-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen.[1][2] In this protocol, cinnamaldehyde is reacted with acetylacetone in the presence of a base to yield the target compound.

Materials and Methods

Materials

-

Cinnamaldehyde (C9H8O, MW: 132.16 g/mol )

-

Acetylacetone (2,4-pentanedione, C5H8O2, MW: 100.12 g/mol )

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Ethyl acetate

-

Hexane

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, beakers, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Experimental Protocol

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation of cinnamaldehyde with acetylacetone.

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (75.7 mmol) of cinnamaldehyde in 100 mL of 95% ethanol.

-

To this solution, add 7.58 g (75.7 mmol) of acetylacetone.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

Step 2: Base-Catalyzed Condensation

-

Prepare a 10% aqueous solution of sodium hydroxide.

-

Slowly add the 10% NaOH solution dropwise to the stirred mixture of cinnamaldehyde and acetylacetone over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored. Maintain the temperature below 40°C, using an ice bath if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

Step 3: Work-up and Isolation

-

Once the reaction is complete (as indicated by TLC), neutralize the reaction mixture by adding 1 M hydrochloric acid (HCl) until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate.

-

Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 5: Characterization

The structure and purity of the final product, this compound, can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by determining its melting point.

Data Presentation

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Equivalents |

| Cinnamaldehyde | C9H8O | 132.16 | 75.7 | 1.0 |

| Acetylacetone | C5H8O2 | 100.12 | 75.7 | 1.0 |

Note: The yield of the reaction is expected to be in the range of 60-80% based on similar Claisen-Schmidt condensations.

Mandatory Visualizations

Reaction Signaling Pathway

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of (E)-6-phenylhex-5-ene-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of (E)-6-phenylhex-5-ene-2,4-dione. The compound, a β-diketone, can present chromatographic challenges, but this method, employing a standard reverse-phase C18 column, offers excellent resolution and peak shape.[1] The method is suitable for quality control, stability testing, and impurity profiling in research and drug development settings.

Introduction

This compound is a molecule of interest in various chemical and pharmaceutical research areas. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method optimized for the purity analysis of this compound. RP-HPLC is a widely used technique due to its versatility and reproducibility for a broad range of compounds.[3]

Chromatographic Conditions

A reverse-phase HPLC method was developed to separate this compound from potential impurities. A C18 stationary phase is employed due to its hydrophobic nature, which is well-suited for retaining and separating non-polar to moderately polar compounds.[4][5][6] The mobile phase consists of a polar mixture of water and an organic solvent, typically acetonitrile or methanol, allowing for the elution of compounds based on their hydrophobicity.[7]

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 290 nm |

| Run Time | 15 minutes |

Experimental Protocol

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade, for sample preparation)

Standard Solution Preparation

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using methanol.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

This yields a stock solution of approximately 1 mg/mL.

-

Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase initial composition (60:40 Acetonitrile:Water).

Sample Solution Preparation

-

Accurately weigh approximately 10 mg of the this compound sample to be tested.

-

Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration of approximately 100 µg/mL.

HPLC System Setup and Operation

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution to perform the purity analysis.

Data Analysis and Purity Calculation

The purity of the sample is determined by the area normalization method.[2] This method calculates the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A Diode Array Detector (DAD) should be used to perform peak purity analysis by comparing the UV spectra across the peak.[2] A high degree of spectral similarity indicates a pure peak.[10]

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Method Validation (Summary)

A full validation of this method should be performed according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for cinnamaldehyde derivatives is 0.5-10 mg/L.[11]

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow Diagram

References

- 1. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. torontech.com [torontech.com]

- 3. waters.com [waters.com]

- 4. jordilabs.com [jordilabs.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. chromtech.com [chromtech.com]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. cymitquimica.com [cymitquimica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 11. Rapid Determination of Cinnamyl Alcohol, Cinnamaldehyde and Cinnamic Acid in Bioconversion Products by Multiorder Derivative Ultraviolet Spectrometry [spkx.net.cn]

Application Notes and Protocols for In Vitro Antibacterial Assay of (E)-6-phenylhex-5-ene-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-6-phenylhex-5-ene-2,4-dione is a synthetic compound with potential applications in drug development. Determining its antibacterial efficacy is a critical step in evaluating its therapeutic potential. This document provides detailed protocols for conducting in vitro antibacterial assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. The primary methods described are the broth microdilution and agar disk diffusion assays, which are standard procedures for evaluating the antimicrobial susceptibility of microorganisms.[1][2][3][4] These protocols are designed to be followed by trained laboratory personnel.

Data Presentation

The quantitative results from the antibacterial assays should be summarized for clear comparison. The following table is a template for presenting MIC and MBC data.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | |||

| Escherichia coli | Gram-negative | |||

| Pseudomonas aeruginosa | Gram-negative | |||

| Bacillus subtilis | Gram-positive |

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1][5][6][7]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][6][7]

Materials:

-

This compound

-

Sterile 96-well microtiter plates[8]

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO, if used for dissolving the compound)

-

Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer

-

Incubator (35-37°C)[1]

-

Micropipettes and sterile tips

Procedure:

-

Preparation of the Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least twice the highest concentration to be tested.[9]

-

If a solvent like DMSO is used, ensure the final concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).[9]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This can be verified using a spectrophotometer at 625 nm.

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Microtiter Plate Setup:

-

In a 96-well plate, add 100 µL of MHB to all wells.[8]

-

Add 100 µL of the prepared stock solution of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.[8] This will create a gradient of decreasing concentrations of the compound.

-

The eleventh well will serve as the growth control (inoculum without the compound), and the twelfth well will be the sterility control (broth only).[7][8]

-

Repeat this process for the positive control antibiotic and the negative (vehicle) control.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum (approximately 5 x 10⁶ CFU/mL) to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Alternatively, if the inoculum is prepared at 1 x 10⁶ CFU/mL, 100 µL can be added to wells containing 100 µL of the serially diluted compound.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.[1]

-

-

Interpretation of Results:

2. Determination of Minimum Bactericidal Concentration (MBC) [13][14][15]

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[15] It is determined by subculturing from the clear wells of the MIC assay onto agar plates.

Materials:

-

MIC plate from the previous experiment

-

Mueller-Hinton Agar (MHA) plates[10]

-

Sterile micropipette tips or loops

-

Incubator (35-37°C)

Procedure:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.[13]

-

Spread the aliquot onto a fresh MHA plate.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

-

Incubation:

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

3. Agar Disk Diffusion Assay (Kirby-Bauer Method) [2][4][11][16]

This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[2][4]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[11]

-

Bacterial strains

-

Sterile swabs

-

Positive control antibiotic disks

-

Incubator (35-37°C)

-

Ruler or calipers

Procedure:

-

Preparation of Inoculum and Plates:

-

Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the MIC assay.

-

Dip a sterile swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.

-

Evenly streak the swab over the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure uniform coverage.[16]

-

Allow the plate to dry for 3-5 minutes.[16]

-

-

Preparation and Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of this compound.

-

Using sterile forceps, place the impregnated disks and the positive control antibiotic disks onto the surface of the inoculated MHA plate.

-

Ensure the disks are firmly in contact with the agar. Space them sufficiently to prevent the zones of inhibition from overlapping.[12]

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.[2]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[2]

-

The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Larger zones indicate greater susceptibility.[2]

-

Disclaimer: The provided protocols are generalized and may require optimization for the specific compound this compound, including its solubility and the specific bacterial strains being tested. It is crucial to include appropriate positive, negative, and vehicle controls in all experiments.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. Disk Diffusion | MI [microbiology.mlsascp.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 5. Minimum inhibitory concentration (MIC) [bio-protocol.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. protocols.io [protocols.io]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 16. asm.org [asm.org]

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of (E)-6-phenylhex-5-ene-2,4-dione against Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel dicarbonyl compound, (E)-6-phenylhex-5-ene-2,4-dione, against Staphylococcus aureus. While specific experimental data for this compound is not yet publicly available, this protocol outlines a standardized broth microdilution method based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4] This application note serves as a comprehensive guide for researchers seeking to evaluate the antibacterial efficacy of new chemical entities against clinically relevant pathogens. It includes a step-by-step experimental workflow, a template for data presentation, and a discussion on the potential mechanism of action for dicarbonyl compounds.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[5]

Dicarbonyl compounds have demonstrated promising antibacterial activity against various pathogens.[6] Their reactivity is often associated with the ability to interact with cellular nucleophiles, potentially disrupting essential biological processes. This compound is a dicarbonyl compound of interest for its potential antimicrobial properties. This document details the standardized broth microdilution method to quantify its in vitro activity against S. aureus.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.[2][4]

2.1. Materials

-

This compound

-

S. aureus strains (e.g., ATCC 29213, MRSA ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Control antibiotics (e.g., Vancomycin, Linezolid)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

2.2. Preparation of Reagents

-

Test Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][8]

-

2.3. Assay Procedure

-

Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Serial Dilution of Test Compound:

-

Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Add 50 µL of sterile CAMHB to well 12.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

2.4. Interpretation of Results

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.[9]

Data Presentation

The results of the MIC determination should be presented in a clear and organized table. Below is a hypothetical data table for this compound and control antibiotics against different S. aureus strains.

| Compound | S. aureus ATCC 29213 (MSSA) MIC (µg/mL) | S. aureus ATCC 43300 (MRSA) MIC (µg/mL) |

| This compound | 8 | 16 |

| Vancomycin | 1 | 1 |

| Linezolid | 2 | 2 |

Note: The MIC values for this compound are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

Caption: Workflow for MIC determination by broth microdilution.

Potential Mechanism of Action of Dicarbonyl Compounds

While the precise mechanism of this compound is yet to be elucidated, dicarbonyl compounds are known to exert their antimicrobial effects through various mechanisms. Their electrophilic nature allows them to react with nucleophilic residues in essential biomolecules.[1]

Proposed Mechanisms:

-

Cell Membrane Disruption: Dicarbonyl compounds can interact with the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[10]

-

Enzyme Inhibition: The carbonyl groups can react with amino acid residues (e.g., lysine, arginine) in the active sites of essential enzymes, leading to their inactivation.

-

Interaction with Nucleic Acids: Reaction with nucleophilic sites on DNA and RNA bases could interfere with replication, transcription, and translation.

Further studies, such as membrane potential assays, enzyme inhibition assays, and transcriptomic analysis, are required to fully understand the mechanism of action of this compound.

Visualization of Proposed Mechanism of Action

Caption: Proposed mechanisms of action for dicarbonyl compounds.

Conclusion

This application note provides a robust and standardized protocol for assessing the in vitro antibacterial activity of this compound against S. aureus. Adherence to these guidelines will ensure the generation of reproducible and comparable MIC data, which is a critical first step in the evaluation of a potential new antibacterial agent. Further investigation into the compound's spectrum of activity, mechanism of action, and potential for resistance development is warranted.

References

- 1. journals.asm.org [journals.asm.org]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of 1,2-dicarbonyl compounds and the influence of the in vitro assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. apec.org [apec.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Application Note: Molecular Docking Studies of (E)-6-phenylhex-5-ene-2,4-dione with Bacterial DNA Gyrase B

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive and validated target for the development of new antibacterial drugs.[1][2] (E)-6-phenylhex-5-ene-2,4-dione is a synthetic compound that has shown potential antibacterial properties. Understanding the molecular interactions between this compound and key bacterial enzymes is a critical step in elucidating its mechanism of action and optimizing its structure for enhanced efficacy.

This application note provides a detailed protocol for performing a molecular docking study of this compound with the B subunit of bacterial DNA gyrase (GyrB). Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of the binding affinity and interaction patterns at the atomic level.[1]

Experimental Protocols

This section outlines the detailed methodology for the in silico molecular docking of this compound against bacterial DNA gyrase B.

1. Software and Resource Requirements:

-

Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking simulations.[3]

-

PyMOL or BIOVIA Discovery Studio: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): To retrieve the 3D structure of the target protein.

-

PubChem or similar chemical database: To obtain the 3D structure of the ligand.

2. Preparation of the Receptor (DNA Gyrase B):

-

Retrieve the Protein Structure: Download the 3D crystal structure of DNA gyrase B from a bacterium (e.g., Escherichia coli or Staphylococcus aureus) from the Protein Data Bank (e.g., PDB ID: 5MMN for E. coli).

-

Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms using PyMOL or a similar tool.

-

Prepare the Protein for Docking:

-

Load the cleaned PDB file into AutoDock Tools.

-

Add polar hydrogen atoms to the protein.

-

Assign Gasteiger charges to all atoms.

-

Save the prepared protein in the PDBQT file format.

-

3. Preparation of the Ligand (this compound):

-

Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database or draw it using a chemical drawing tool and generate its 3D coordinates.

-

Ligand Optimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Prepare the Ligand for Docking:

-

Load the optimized ligand file into AutoDock Tools.

-

Detect the rotatable bonds.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT file format.

-

4. Molecular Docking Procedure:

-

Grid Box Generation:

-

Define the binding site on the DNA gyrase B, typically the ATP-binding pocket.

-

Use AutoGrid to generate a grid map that encompasses the defined active site. The grid box dimensions should be sufficient to allow the ligand to move freely within the binding pocket.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking simulation.

-

Provide the prepared protein (receptor) and ligand PDBQT files as input.

-

Specify the coordinates and dimensions of the grid box.

-

The software will generate multiple binding poses of the ligand within the receptor's active site, ranked by their predicted binding affinities.

-

5. Analysis of Docking Results:

-

Binding Affinity: The primary output is the binding energy (in kcal/mol), which indicates the strength of the interaction. More negative values suggest stronger binding.[4][5]

-

Inhibition Constant (Ki): The binding energy can be used to calculate the theoretical inhibition constant (Ki), which provides an estimate of the ligand's potency as an inhibitor.

-

Interaction Analysis: Visualize the best-ranked docking pose using PyMOL or Discovery Studio to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the DNA gyrase B active site.

Data Presentation

The quantitative results from the molecular docking study can be summarized in a table for clear comparison. Below is a sample table presenting hypothetical docking results of this compound and a known reference inhibitor (e.g., Novobiocin) against DNA Gyrase B.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Interacting Residues |

| This compound | -8.5 | 0.58 | 2 | Asp73, Gly77, Ile78, Pro79, Thr165 |

| Novobiocin (Reference Inhibitor) | -9.2 | 0.15 | 4 | Asp73, Gly77, Arg136, Asn46, Ile94 |

Visualizations

Molecular Docking Workflow

The following diagram illustrates the key steps involved in the molecular docking protocol.

Caption: Workflow for the molecular docking of a ligand with a target protein.

Hypothetical Signaling Pathway Inhibition

Inhibition of DNA gyrase disrupts DNA replication and repair, ultimately leading to bacterial cell death. The diagram below shows a simplified representation of this pathway.

Caption: Inhibition of DNA gyrase by this compound.

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens | Semantic Scholar [semanticscholar.org]

- 3. Molecular Docking of Selected Compounds Against Cellular Components of Bacteria | Texila Journal [texilajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Claisen-Schmidt reaction conditions for phenylhexenedione

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Claisen-Schmidt reaction conditions, with a focus on the synthesis of α,β-unsaturated ketones like phenylhexenedione and related chalcones.

Troubleshooting Guide

This guide addresses common issues encountered during the Claisen-Schmidt condensation reaction.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yields in a Claisen-Schmidt reaction can stem from several factors. A primary concern is ensuring anhydrous conditions and using fresh, active bases, as moisture can deactivate the catalyst.[1] Careful control over reaction temperature is also crucial to prevent product decomposition.[1]

Potential solutions include:

-

Catalyst Choice and Concentration: The type and amount of catalyst are critical. While common bases like NaOH and KOH are effective, heterogeneous catalysts such as hydrotalcites or functionalized ionic liquids have been shown to produce high yields (85-94%).[2][3][4] Optimizing the catalyst concentration, often around 20 mol% for solid NaOH in solvent-free conditions, can be beneficial.[5]

-

Solvent Selection: While classic protocols use alcohols like ethanol or methanol, solvent-free conditions or using micellar media (e.g., CTAB, Tween 80) can enhance yields and simplify purification.[6][7] Some studies show that the use of organic solvents can sometimes decrease catalytic activity and selectivity.[6]

-

Reactant Stoichiometry: The molar ratio of the aldehyde and ketone can significantly impact the yield. An excess of the aldehyde can dilute the ketone concentration, potentially decreasing the reaction rate.[6] Experimenting with different ratios, such as a 1:2 molar ratio of benzaldehyde to acetophenone, has been shown to improve product yield.[6]

-

Reaction Time and Temperature: Monitor the reaction over time. Insufficient time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can promote side reactions or product degradation. Optimization studies have shown high yields in times ranging from minutes to 24 hours, depending on the specific system.[7][8]

Question: I am observing significant side-product formation. How can I increase the selectivity for my desired product?

Answer: Side reactions are a common challenge. The most frequent side products arise from the self-condensation of the enolizable ketone and Michael addition reactions.

-

Self-Condensation: This occurs when two molecules of the ketone react with each other. To minimize this, one reactant should ideally lack α-hydrogens to prevent self-condensation.[1] When using ketones like acetone, carefully controlling the reaction conditions is key. Using heterogeneous catalysts like nano-structured magnesium oxide or hydrotalcites can improve selectivity.[2][9]

-

Michael Addition: The desired α,β-unsaturated ketone product can sometimes react with another enolate molecule. This is more prevalent with prolonged reaction times.[7] Using nonionic surfactants like Tween 80 in micellar catalysis has been shown to suppress the Michael reaction compared to cationic surfactants like CTAB.[7]

-

Cannizzaro Reaction: If using an aromatic aldehyde without α-hydrogens under strong basic conditions, the Cannizzaro reaction can become a competing pathway. Using milder bases or alternative catalytic systems can mitigate this.

Below is a workflow to troubleshoot common issues in the Claisen-Schmidt reaction.

Caption: Troubleshooting flowchart for Claisen-Schmidt reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Claisen-Schmidt reaction?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired conditions (e.g., solvent-free, mild temperature).

-

Homogeneous Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, effective, and inexpensive catalysts, often used in alcoholic solvents.[7]

-

Heterogeneous Bases: Solid catalysts like hydrotalcites and nano-structured metal oxides are advantageous for their ease of separation, recyclability, and often high selectivity.[2][10]

-

Acid Catalysts: While less common, Lewis acids (AlCl₃, BF₃) and Brønsted acids (p-toluenesulfonic acid, H₂SO₄) can also catalyze the reaction.[7][11] Functionalized ionic liquids have also been used effectively as recyclable acid catalysts.[3][4]

Q2: Can this reaction be performed without a solvent?

A2: Yes, solvent-free conditions are a popular "green" alternative. This is often achieved by grinding the solid reactants (aldehyde, ketone, and a solid base like NaOH) with a mortar and pestle.[5] This method can lead to excellent yields (96-98%) in very short reaction times and simplifies product isolation.[5] Microwave-assisted synthesis without a solvent is another efficient approach.[12]

Q3: How do I monitor the progress of the reaction?

A3: The most common method is Thin Layer Chromatography (TLC), which allows you to visualize the consumption of reactants and the formation of the product. For more quantitative, real-time analysis, benchtop NMR spectroscopy can be used to monitor the disappearance of reactant signals (e.g., the aldehyde proton) and the appearance of product signals.[13]

Q4: My product is difficult to purify. What techniques are recommended?

A4: Purification can be challenging due to side products or unreacted starting materials.

-

Precipitation/Filtration: Often, the chalcone product is a solid that precipitates directly from the reaction mixture, especially in aqueous or alcoholic media. The crude product can be isolated by simple filtration.[7]

-

Recrystallization: This is the most common method for purifying the crude solid product. A minimum volume of a hot solvent, frequently ethanol, is used to dissolve the crude solid, which then crystallizes upon cooling.[14]

-

Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method to separate the desired product from impurities.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Effect of Catalyst on Chalcone Synthesis (Solvent-free, grinding conditions)

| Catalyst (20 mol%) | Yield (%) |

| NaOH | 96-98 |

| KOH | Good |

| NaOAc | Lower |

| NH₄OAc | Lower |

| Data synthesized from a study on α,α′-bis-(substituted-benzylidene)cycloalkanones.[5] |

Table 2: Optimization of Reaction Conditions for Benzalacetone Synthesis (Microwave-assisted reaction of benzaldehyde and acetone)

| NaOH (equiv.) | Temperature (°C) | Time (min) | Conversion (%) | Selectivity |

| 1.5 | 40 | 35 | >98 | Monosubstituted product |

| 1.0 | 40 | 35 | 85 | Monosubstituted product |

| 1.5 | 25 | 35 | 70 | Monosubstituted product |

| Data adapted from a study on microwave-assisted Claisen-Schmidt reactions.[12] |

Standard Experimental Protocol

This section provides a generalized protocol for the base-catalyzed synthesis of a chalcone derivative.

Objective: To synthesize an α,β-unsaturated ketone via a base-catalyzed Claisen-Schmidt condensation.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 1 equivalent)

-

Ketone (e.g., Acetophenone, 1 equivalent)

-

Catalyst (e.g., Sodium Hydroxide pellets)

-

Solvent (e.g., 95% Ethanol)

-

Reaction vessel (e.g., Erlenmeyer flask or round-bottom flask)

-

Stirring mechanism (magnetic stirrer)

-

Ice bath

Caption: General experimental workflow for a Claisen-Schmidt condensation.

Procedure:

-

Reaction Setup: In a suitable flask, dissolve the aromatic aldehyde (1 eq.) and the ketone (1 eq.) in a minimal amount of 95% ethanol with stirring.

-

Catalyst Addition: In a separate container, prepare a solution of NaOH in water or ethanol. Add this basic solution dropwise to the stirred aldehyde/ketone mixture. A color change and/or the formation of a precipitate should be observed.

-

Reaction: Allow the mixture to stir at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the disappearance of the starting materials using TLC.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product.[14]

-

Purification: Collect the crude solid by vacuum filtration. Wash the crystals with several portions of cold water to remove the remaining NaOH, followed by a small amount of ice-cold ethanol.[14]

-

Recrystallization: Transfer the crude solid to a clean flask and recrystallize from a minimum volume of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to yield pure crystals.

-

Drying and Analysis: Collect the purified crystals by vacuum filtration, allow them to air dry, and then determine the mass, percent yield, and melting point. Confirm the structure using analytical techniques like NMR spectroscopy.

References

- 1. fiveable.me [fiveable.me]

- 2. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. magritek.com [magritek.com]

- 14. Claisen-Schmidt Condensation [cs.gordon.edu]

Overcoming solubility issues of (E)-6-phenylhex-5-ene-2,4-dione in bioassays

Welcome to the technical support center for (E)-6-phenylhex-5-ene-2,4-dione. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in-vitro and in-vivo bioassays with this compound, with a primary focus on its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a solid organic compound with the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂[1][2][3] |

| Molecular Weight | 188.22 g/mol [1][2] |

| Appearance | Solid[1][3] |

| Purity | Typically ≥98%[1][3] |

Q2: I am observing precipitation of this compound when I add my stock solution to the aqueous assay buffer. What can I do?

A2: This is a common issue due to the hydrophobic nature of the compound. Here are several strategies to address this, ranging from simple to more complex formulation approaches:

-

Optimize Co-Solvent Concentration: If you are using a co-solvent like DMSO or ethanol, ensure you are using the lowest effective concentration. High concentrations of organic solvents can be toxic to cells.[4][5]

-

Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved water solubility.[6][7][8][9]

-

Prepare a Nanosuspension: This technique involves reducing the particle size of the compound to the nanometer range, which can significantly increase its dissolution rate and saturation solubility.[10][11][12]

-

Use of Surfactants: Non-ionic surfactants like Tween 80 can aid in solubilizing hydrophobic compounds.[13]

Troubleshooting Guides

Issue 1: Determining the Optimal DMSO Concentration

Problem: You are unsure of the maximum concentration of Dimethyl Sulfoxide (DMSO) that is safe for your cell line and want to avoid solvent-induced artifacts in your bioassay.

Solution Workflow:

Caption: Workflow for determining the maximum non-toxic DMSO concentration.

Quantitative Data Summary: Example of DMSO Cytotoxicity on Different Cell Lines

| Cell Line | DMSO Concentration for >95% Viability (24h) | DMSO Concentration for >95% Viability (48h) | DMSO Concentration for >95% Viability (72h) |

| HepG2 | ≤ 1.25% | ≤ 0.625% | ≤ 0.3125% |

| Huh7 | ≤ 1.25% | ≤ 0.625% | ≤ 0.3125% |

| HT29 | ≤ 2.5% | ≤ 1.25% | ≤ 0.625% |

| SW480 | ≤ 2.5% | ≤ 1.25% | ≤ 0.625% |

| MCF-7 | ≤ 0.625% | ≤ 0.3125% | < 0.3125% |

| MDA-MB-231 | ≤ 1.25% | ≤ 0.625% | ≤ 0.3125% |

| Note: This is example data based on literature; researchers should perform this experiment for their specific cell line and conditions.[14] |

Issue 2: Compound is Still Poorly Soluble Even with Optimized Co-solvents

Problem: this compound precipitates in your aqueous buffer despite using a low, cell-tolerated concentration of DMSO.

Solution 1: Cyclodextrin Inclusion Complexation

This method can enhance solubility by encapsulating the hydrophobic compound within the cyclodextrin molecule.[6][7][8][9]

Experimental Protocol: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

-

Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

-

Mixing: Accurately weigh the calculated amounts of the compound and β-cyclodextrin and place them in a mortar.

-

Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the mortar to form a paste.

-

Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes.

-

Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

-

Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.

-

Solubility Testing: Prepare a stock solution of the complex in your desired aqueous buffer and assess its solubility compared to the free compound.

Solution 2: Nanosuspension Formulation

This approach increases the surface area of the drug, leading to a higher dissolution rate.[10][11][12]

Experimental Protocol: Preparation of a this compound Nanosuspension (Solvent Evaporation Method)

-

Organic Phase Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., dichloromethane, acetone).

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.[11]

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator.

-

Nanosuspension Collection: The resulting aqueous dispersion is the nanosuspension.

-

Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.

Potential Biological Activities and Relevant Signaling Pathways

β-Diketone moieties are present in numerous biologically active compounds, exhibiting a range of effects including anticancer, anti-inflammatory, and antimicrobial activities.[15][16][17][18] Based on the structure of this compound, it is plausible that it may modulate common cell signaling pathways.

Generalized Signaling Pathway Potentially Modulated by Bioactive Compounds

Caption: A generalized cell signaling pathway that can be modulated by bioactive compounds.

Given the known activities of related compounds, researchers might consider investigating the effect of this compound on pathways such as:

-

NF-κB Signaling: This pathway is central to inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

-

MAPK Signaling: These pathways (e.g., ERK, JNK, p38) are involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling: A crucial pathway in cell survival and proliferation, often dysregulated in cancer.[19]

-

Wnt/β-catenin Signaling: Important in development and frequently implicated in cancer.[20]

When designing bioassays, consider assays that measure key events in these pathways, such as reporter gene assays, western blotting for phosphorylated proteins, or ELISAs for cytokine production.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C12H12O2 | CID 5709927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 5. lifetein.com [lifetein.com]

- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]

- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijbcp.com [ijbcp.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]